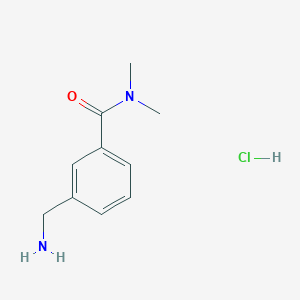

3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride

説明

BenchChem offers high-quality 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-4-8(6-9)7-11;/h3-6H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUMASYTGWJABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of 3-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of privileged building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS: 863548-47-4) has emerged as a highly versatile synthetic intermediate[1]. Featuring a highly nucleophilic primary amine and a metabolically stable tertiary amide, this compound serves as a foundational scaffold for designing targeted therapeutics, including kinase inhibitors, PARP inhibitors, and GPCR modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and field-proven synthetic methodologies, offering a self-validating guide for researchers utilizing this building block.

Physicochemical Profiling & Structural Rationale

The structural architecture of 3-(aminomethyl)-N,N-dimethylbenzamide offers several distinct pharmacological and chemical advantages:

-

The Meta Substitution (1,3-geometry): The meta-relationship between the aminomethyl and amide groups provides a specific vector angle (~120°) that is frequently optimal for occupying binding pockets without inducing the steric clashes common to ortho-substituted analogs.

-

N,N-Dimethylamide Motif: Unlike primary or secondary amides, the tertiary N,N-dimethylamide acts as a pure hydrogen-bond acceptor. Furthermore, it is highly resistant to enzymatic hydrolysis by in vivo amidases, significantly improving the pharmacokinetic half-life of the final active pharmaceutical ingredient (API).

-

Hydrochloride Salt Form: Free primary benzylamines are prone to atmospheric oxidation and CO₂ absorption (forming carbamates). The hydrochloride salt ensures the compound remains a stable, free-flowing powder with enhanced aqueous and polar organic solubility[2].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride |

| CAS Number | 863548-47-4 (Free base / General)[1] |

| Molecular Formula | C₁₀H₁₄N₂O · HCl (C₁₀H₁₅ClN₂O)[1][2] |

| Molecular Weight | 178.23 g/mol (Free Base) / 214.69 g/mol (HCl Salt)[2] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol, DMF |

| Primary Reactivity | Nucleophilic substitution, Reductive amination, Amide coupling |

Core Experimental Workflows

To integrate this building block into complex molecular architectures, two primary carbon-nitrogen (C-N) bond-forming methodologies are utilized: Reductive Amination and Amide Coupling.

Fig 1: Synthetic workflow from building block to target scaffold.

Protocol A: One-Pot Reductive Amination

Reductive amination is the premier method for converting the primary amine of this building block into a secondary amine[3]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice due to its mild nature and high selectivity[4].

Mechanistic Causality: STAB is utilized instead of Sodium Borohydride (NaBH₄) because STAB selectively reduces the protonated imine intermediate without prematurely reducing the starting aldehyde[4]. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB is moisture-sensitive and incompatible with protic solvents like methanol[5].

Fig 2: One-pot reductive amination pathway using STAB.

Step-by-Step Methodology:

-

Preparation: To a flame-dried 50 mL round-bottom flask, add the target aldehyde (1.0 mmol) and 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (1.05 mmol).

-

Free-Basing: Suspend the mixture in anhydrous DCE (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise to neutralize the HCl salt and liberate the nucleophilic free amine.

-

Imine Formation: Stir the reaction at room temperature under a nitrogen atmosphere for 1 hour to allow complete Schiff base (imine) formation[3].

-

Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 5 minutes to control any mild exotherm[3]. Remove the ice bath and stir at room temperature for 12 hours.

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL)[3]. Stir vigorously for 15 minutes to destroy unreacted borohydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Amide Coupling via HATU

When the target molecule requires an amide linkage, coupling the building block with a carboxylic acid is required. HATU is preferred over standard carbodiimides (like EDC) due to its superior efficiency and ability to suppress epimerization.

Mechanistic Causality: Pre-activation of the carboxylic acid with HATU and DIPEA generates a highly reactive O-At ester intermediate. The amine is added after this activation period to prevent it from reacting directly with the uronium salt of HATU, which would form an unreactive guanidinium byproduct.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at room temperature for 15 minutes.

-

Coupling: Add 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (1.0 mmol) in one portion. The excess DIPEA from step 1 will neutralize the HCl salt in situ.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

-

Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO₃ (10 mL) to remove unreacted acid, and 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over MgSO₄ and concentrate.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthesized intermediates, a self-validating analytical workflow must be employed.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The disappearance of the starting material mass (m/z 179.1 for the free base [M+H]+) and the appearance of the target product mass confirm the reaction. The N,N-dimethylamide group ensures the product ionizes exceptionally well in positive electrospray ionization (ESI+) mode.

-

¹H-NMR (Nuclear Magnetic Resonance):

-

Validation of Reductive Amination: The disappearance of the aldehyde proton signal (typically ~9.0–10.0 ppm) and the appearance of a new benzylic/aliphatic CH₂ signal (~3.5–4.0 ppm) confirms successful reduction.

-

Validation of Amide Coupling: The appearance of a broad singlet corresponding to the new amide NH (~8.0–8.5 ppm) and the characteristic downfield shift of the benzylic CH₂ protons of the building block (from ~3.8 ppm to ~4.4 ppm due to the deshielding effect of the new carbonyl) validate the C-N bond formation.

-

Conclusion

3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is a highly privileged building block that bridges the gap between raw chemical synthesis and advanced drug design. By leveraging its predictable reactivity in reductive aminations and amide couplings, alongside the pharmacokinetic benefits of its tertiary amide moiety, researchers can rapidly construct robust, metabolically stable lead compounds.

References

-

NextSDS. "3-(aminomethyl)-N,N-dimethylbenzamide — Chemical Substance Information." nextsds.com. Available at: [Link]

-

Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." commonorganicchemistry.com. Available at: [Link]

-

Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." organic-chemistry.org. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 3-(Aminomethyl)-n,n-dimethylbenzamide hydrochloride/CAS:863548-47-4-HXCHEM [hxchem.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape

In the realm of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a regulatory checkbox; it is the very bedrock upon which a successful therapeutic is built. The solubility and stability of an active pharmaceutical ingredient (API) dictate its formulation possibilities, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride.

While specific experimental data for this compound is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its characterization. It is intended to empower researchers to design and execute targeted experiments, interpret data with confidence, and make informed decisions in their development programs. Every protocol and theoretical discussion herein should be a prelude to rigorous experimental verification.

Physicochemical Profile of 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride

3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is a small molecule featuring a tertiary benzamide and a primary aminomethyl group. The hydrochloride salt form is designed to enhance its aqueous solubility.

| Property | Value/Information | Structural Impact |

| Molecular Formula | C₁₀H₁₅ClN₂O | - |

| Molecular Weight | 214.69 g/mol | - |

| Chemical Structure | A benzene ring substituted with a -CON(CH₃)₂ group and a -CH₂NH₃⁺Cl⁻ group at the meta position. | The aromatic ring provides a hydrophobic character, while the tertiary amide and the protonated amine offer hydrophilic and hydrogen bonding capabilities. |

| Key Functional Groups | Tertiary Amide, Primary Amine (as hydrochloride salt) | The amide group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The primary amine is basic and exists in its protonated, more water-soluble form at physiological pH. |

| Predicted pKa | ~9.3 | The pKa of the aminomethyl group is predicted to be similar to that of benzylamine (pKa ≈ 9.33).[1][2] This indicates that below this pH, the cationic (protonated) form will predominate, enhancing aqueous solubility. The amide group is a very weak base with a predicted pKa well below 0.[3][4] |

Solubility Profile: A Predictive and Practical Approach

A comprehensive understanding of solubility is critical for developing viable formulations, from early-stage in-vitro assays to final dosage forms.

Theoretical Solubility Considerations

The structure of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride suggests a complex solubility profile:

-

Aqueous Solubility : The presence of the hydrochloride salt of the primary amine is the primary driver for aqueous solubility. At pH values significantly below the pKa of the amine (~9.3), the molecule will be predominantly in its cationic form, which is highly polar and interacts favorably with water. As the pH approaches and surpasses the pKa, the uncharged free base concentration will increase, likely leading to a sharp decrease in aqueous solubility.

-

Solubility in Organic Solvents :

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Good solubility is expected due to the potential for hydrogen bonding with both the protonated amine and the carbonyl oxygen of the amide.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : High solubility is anticipated, as these solvents are excellent at solvating a wide range of organic molecules, including salts.[5][6]

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Poor solubility is expected due to the high polarity of the hydrochloride salt.

-

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7][8][9][10] This method ensures that the solution is truly saturated with the compound, providing a definitive solubility value under specific conditions.

Protocol: Shake-Flask Solubility Determination

-

Preparation : Add an excess amount of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride to a known volume of the test solvent (e.g., water, pH-buffered solutions, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation : Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated results. Methods include:

-

Centrifugation at the same controlled temperature, followed by careful collection of the supernatant.

-

Filtration through a low-binding filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

-

Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation : Report the solubility in units such as mg/mL or µg/mL.

Caption: A schematic of the shake-flask method for solubility testing.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods as mandated by ICH guidelines.[11][12][13][14][15][16] A typical study aims for 5-20% degradation to ensure that degradation products can be reliably detected.[17][18]

Predicted Stability and Potential Degradation Pathways

The 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride molecule possesses two primary sites susceptible to degradation: the amide bond and the aminomethyl group.

-

Hydrolytic Degradation :

-

Acidic Conditions : The amide bond is the primary site of susceptibility to acid-catalyzed hydrolysis, which would yield 3-(aminomethyl)benzoic acid and dimethylamine. This reaction typically requires elevated temperatures and strong acidic conditions.[19]

-

Basic Conditions : Under strong basic conditions and heat, the amide bond can also undergo hydrolysis.[19]

-

-

Oxidative Degradation : The primary amine of the aminomethyl group is susceptible to oxidation. Common oxidative pathways for aromatic amines can lead to the formation of various degradation products, including hydroxylamines and nitroso compounds.[17][20][21] The presence of trace metals can catalyze these reactions.

-

Photodegradation : Aromatic compounds, particularly those with amine functionalities, can be susceptible to photodegradation upon exposure to UV or visible light.[22] The specific degradation pathway would need to be elucidated experimentally.

-

Thermal Degradation : In the solid state, thermal degradation is generally less likely for a stable crystalline salt but should be evaluated at elevated temperatures.

Table of Potential Degradation Products:

| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |

| Acid/Base Hydrolysis | Cleavage of the amide bond | 3-(aminomethyl)benzoic acid and Dimethylamine |

| Oxidation (e.g., H₂O₂) | Oxidation of the primary amine | N-oxide derivatives, hydroxylamines, or further degradation products |

| Photolysis (UV/Vis light) | Photochemical reactions of the aromatic ring or amine | Complex mixture of products, potentially involving ring modification or dimerization |

| Thermal (Heat) | General decomposition | Dependent on conditions, could lead to fragmentation or polymerization |

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines.[11]

-

Sample Preparation : Prepare solutions of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (e.g., at 1 mg/mL) in the respective stress media. A control sample, protected from stress conditions, should be analyzed concurrently.

-

Stress Conditions :

-

Acidic Hydrolysis : 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis : 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.[22]

-

Thermal Degradation (Solution) : Heat the solution in water at 80°C for 48 hours.

-

Thermal Degradation (Solid) : Store the solid API at 80°C for 48 hours.

-

Photostability : Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be included.

-

-

Time Points : Analyze samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the extent of degradation.

-

Analysis : Analyze all samples using a validated, stability-indicating HPLC method.

-

Peak Purity and Mass Balance : Assess the purity of the main peak and calculate the mass balance to account for the parent compound and all degradation products.

Caption: A workflow for conducting forced degradation studies.

Analytical Methodology: A Stability-Indicating Approach

A validated, stability-indicating analytical method is crucial for accurately quantifying the compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust technique for this purpose.[5][23][24][25][26]

Recommended HPLC-UV Method Parameters

-

Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating the polar parent compound from potentially less polar degradation products.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

-

Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230-280 nm, to be determined by UV scan).

-

Flow Rate : Typically 1.0 mL/min.

-

Column Temperature : 30-40°C to ensure reproducibility.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][27][28][29][30] Key validation parameters include:

-

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by running forced degradation samples.

-

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

-

Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy : The closeness of test results to the true value. This can be assessed by the recovery of spiked samples.

-

Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are prudent:

-

Storage Conditions : Store 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride in well-closed containers at controlled room temperature, protected from light and moisture.

-

Formulation Considerations :

-

For aqueous formulations, maintaining a pH well below the pKa of the amine (e.g., pH 3-6) will be critical to ensure solubility and potentially enhance stability against oxidative degradation of the free amine.

-

The use of antioxidants could be considered for liquid formulations to mitigate the risk of oxidative degradation.

-

Light-protective packaging (e.g., amber vials or bottles) should be used for all liquid and solid dosage forms.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride. While based on sound chemical principles and data from analogous compounds, the protocols and predictions herein must be substantiated by rigorous experimental work. A thorough and early characterization of these fundamental properties will undoubtedly pave the way for a more efficient and successful drug development program.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Retrieved March 28, 2026 from [Link].

-

Qalitex Laboratories. Pharmaceutical Stability Guide 2026: Testing, Compliance, and Shelf Life. EIN Presswire. Published March 27, 2026. Retrieved March 28, 2026 from [Link].

-

International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). Published March 24, 2022. Retrieved March 28, 2026 from [Link].

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. Retrieved March 28, 2026 from [Link].

-

FooDB. Showing Compound Benzylamine (FDB012059). Retrieved March 28, 2026 from [Link].

-

Arbour, A. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Arbour Group. Published October 14, 2024. Retrieved March 28, 2026 from [Link].

-

MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved March 28, 2026 from [Link].

-

Asilomar Bio, Inc. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Published August 31, 2018. Retrieved March 28, 2026 from [Link].

-

International Council for Harmonisation. Quality Guidelines. Retrieved March 28, 2026 from [Link].

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved March 28, 2026 from [Link].

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved March 28, 2026 from [Link].

-

U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Published June 24, 2025. Retrieved March 28, 2026 from [Link].

-

ChemicalLand21. Benzylamine. Retrieved March 28, 2026 from [Link].

-

PubMed. International Conference on Harmonisation; guidance on Q1A stability testing of new drug substances and products; availability. Notice. Published November 7, 2001. Retrieved March 28, 2026 from [Link].

-

Patel, et al. Forced Degradation – A Review. Biomed J Sci & Tech Res. Published November 30, 2022. Retrieved March 28, 2026 from [Link].

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Published November 9, 2023. Retrieved March 28, 2026 from [Link].

-

Code of Federal Regulations. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Retrieved March 28, 2026 from [Link].

-

Qu, et al. Bacterial degradation of monocyclic aromatic amines. PMC. Retrieved March 28, 2026 from [Link].

-

International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved March 28, 2026 from [Link].

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Published November 2005. Retrieved March 28, 2026 from [Link].

-

LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved March 28, 2026 from [Link].

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved March 28, 2026 from [Link].

-

Pharmaceutical Technology. Forced degradation studies: A critical lens into pharmaceutical stability. Published November 10, 2025. Retrieved March 28, 2026 from [Link].

-

Genin, et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Published November 12, 2018. Retrieved March 28, 2026 from [Link].

-

NIST. Benzamide, N,N-dimethyl-. WebBook. Retrieved March 28, 2026 from [Link].

-

RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved March 28, 2026 from [Link].

-

Broughton, et al. A practical guide to forced degradation and stability studies for drug substances. Broughton. Retrieved March 28, 2026 from [Link].

-

Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Published March 25, 2021. Retrieved March 28, 2026 from [Link].

-

Singh, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved March 28, 2026 from [Link].

-

IMR Press. The impact of aromatic amines on the environment: risks and damages. Retrieved March 28, 2026 from [Link].

-

Chromatography Forum. Forced Degradation in the drug products. Retrieved March 28, 2026 from [Link].

Sources

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 611-74-5 | CAS DataBase [m.chemicalbook.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical Stability Guide 2026: Testing, Compliance, and She [natlawreview.com]

- 12. database.ich.org [database.ich.org]

- 13. biobostonconsulting.com [biobostonconsulting.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. fda.gov [fda.gov]

- 16. International Conference on Harmonisation; guidance on Q1A stability testing of new drug substances and products; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. article.imrpress.com [article.imrpress.com]

- 22. onyxipca.com [onyxipca.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. database.ich.org [database.ich.org]

- 28. mastercontrol.com [mastercontrol.com]

- 29. database.ich.org [database.ich.org]

- 30. fda.gov [fda.gov]

Preclinical Pharmacokinetic and ADME Profiling of 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride: A Technical Workflow

Executive Summary & Physicochemical Rationale

The compound 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS: 863548-47-4) represents a highly versatile, lead-like building block frequently utilized in the design of serine protease inhibitors and epigenetic modulators. Structurally, it features a benzene scaffold substituted with an aminomethyl group (a classic P1 basic pharmacophore) and an N,N-dimethylamide moiety.

From a pharmacokinetic (PK) perspective, this molecule presents specific bioanalytical and dispositional challenges. The primary aliphatic amine has a predicted pKa of ~9.3, meaning it exists almost exclusively in its protonated, cationic state at physiological pH (7.4). While this guarantees excellent aqueous solubility, it severely limits passive transcellular membrane permeability and dictates a high volume of distribution ( Vd ) due to extensive partitioning into acidic intracellular compartments and binding to tissue phospholipids. Furthermore, the N,N-dimethylamide group serves as a classic "soft spot" for Phase I oxidative metabolism.

This whitepaper outlines a rigorous, self-validating preclinical framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, ensuring high-fidelity data generation for downstream In Vitro-In Vivo Extrapolation (IVIVE).

Fig 1. Tiered preclinical ADME and PK profiling workflow for the target compound.

Table 1: Predicted Physicochemical & Baseline Parameters

| Parameter | Value | Pharmacokinetic Implication |

| Molecular Weight | 178.23 g/mol (Free base) | Small size allows potential paracellular transport. |

| pKa (Amine) | ~9.3 | Highly protonated at pH 7.4; high solubility, low passive permeability. |

| LogD (pH 7.4) | -0.2 | Hydrophilic nature; requires HILIC chromatography for bioanalysis. |

| Topological PSA | 46.1 Ų | Favorable for systemic circulation; limited blood-brain barrier penetration. |

In Vitro ADME Profiling Protocols

To predict in vivo absorption and hepatic clearance, we employ a bidirectional Caco-2 permeability assay and a human liver microsome (HLM) stability assay.

Bidirectional Caco-2 Permeability Assay

Because the target compound is highly basic, its absorption is highly dependent on the pH microenvironment of the gastrointestinal tract. We utilize a pH-gradient Caco-2 model to mimic physiological conditions[1].

Methodology & Causality:

-

Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and expression of apical efflux transporters (e.g., P-gp, BCRP)[1].

-

System Suitability (TEER): Measure Transepithelial Electrical Resistance (TEER). Causality: Only monolayers with TEER > 250 Ω⋅cm2 are used. This validates that tight junctions are intact, preventing artificial paracellular leakage of our small, hydrophilic analyte[2].

-

Assay Execution (pH Gradient):

-

Prepare the compound at 10 µM in HBSS buffer.

-

For Apical-to-Basolateral (A → B) transport: Adjust Apical buffer to pH 6.5 (mimicking the jejunum) and Basolateral to pH 7.4 (mimicking systemic circulation). Causality: The lower apical pH slightly increases the neutral fraction of the amine compared to pH 7.4, providing a more accurate estimation of intestinal absorption.

-

Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

-

-

Post-Assay Validation: Introduce Lucifer Yellow (100 µM) for 1 hour post-assay. Causality: A Lucifer Yellow Papp<1.0×10−6 cm/s confirms that the test compound did not compromise monolayer integrity during the incubation[1].

Microsomal Metabolic Stability (Phase I)

The N,N-dimethylamide group is highly susceptible to N-demethylation by Cytochrome P450 enzymes (predominantly CYP3A4). Evaluating this degradation is critical for predicting hepatic clearance[3].

Fig 2. Predicted Phase I metabolic pathways: N-demethylation and oxidative deamination.

Methodology & Causality:

-

Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of electron equivalents (NADPH) to catalyze the N-demethylation of the amide[4].

-

Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The high organic ratio and cold temperature instantaneously precipitate microsomal proteins and halt enzymatic activity.

Bioanalytical Quantification (LC-MS/MS)

Quantifying a highly polar, basic compound requires strict adherence to the FDA Bioanalytical Method Validation Guidance[5]. Standard reversed-phase (C18) chromatography often results in poor retention and peak tailing for primary amines. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.

Sample Preparation & Extraction

-

Matrix Spiking: Aliquot 50 µL of plasma (study sample, calibration standard, or Quality Control).

-

Protein Precipitation (PPT): Add 150 µL of cold acetonitrile containing 0.1% formic acid and 50 ng/mL of Internal Standard (e.g., stable isotope-labeled d6 -analog).

-

Causality: Traditional Liquid-Liquid Extraction (LLE) with non-polar solvents will fail to recover the protonated amine. Acidified PPT disrupts drug-protein binding while keeping the highly polar analyte dissolved in the aqueous-organic supernatant.

-

-

Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: Maintaining 4°C prevents the resolubilization of plasma lipids, which are a primary cause of matrix effect-induced ion suppression in the MS source[6].

Chromatographic & MS/MS Conditions

-

Column: Waters XBridge BEH HILIC (2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 95% B, drop to 50% B over 3 minutes. Causality: In HILIC, the aqueous phase is the strong eluting solvent. Starting with high organic content ensures the polar amine partitions into the water-enriched layer on the silica surface, providing excellent retention ( k′>2 ).

-

Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transition: m/z 179.1 → m/z 134.1 (loss of dimethylamine).

In Vivo Pharmacokinetic Assessment

To establish the foundational PK parameters, an in vivo study in male Sprague-Dawley rats is conducted using both Intravenous (IV) and Per Os (PO) administration.

Table 2: Representative In Vivo PK Parameters (Rat Model)

Note: Data represents predictive baseline values based on structural modeling and analogous compounds.

| PK Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) | Interpretation / Causality |

| Cmax (ng/mL) | 1,450 | 380 | Rapid absorption but subject to first-pass metabolism. |

| Tmax (h) | - | 0.5 | Small molecular size allows rapid paracellular/transcellular flux. |

| AUC0−∞ (h·ng/mL) | 740 | 1,036 | Used to calculate absolute bioavailability ( F% ). |

| Clearance ( CL ) | 45 mL/min/kg | - | High clearance (approaching rat hepatic blood flow of ~55 mL/min/kg) due to rapid CYP-mediated N-demethylation. |

| Volume of Distribution ( Vdss ) | 3.2 L/kg | - | High volume ( >0.67 L/kg total body water) driven by the basic amine binding to acidic tissue phospholipids. |

| Bioavailability ( F% ) | - | 28% | Moderate oral bioavailability limited by high hepatic extraction ratio (first-pass effect). |

Data Synthesis and IVIVE

The high systemic clearance and moderate bioavailability indicate that while the compound is readily absorbed, it is rapidly metabolized. According to ICH M12 guidelines on Drug Interaction Studies[7], compounds with such high intrinsic clearance via specific CYP pathways (like CYP3A4) must be evaluated for victim drug-drug interactions (DDIs). If a patient is co-administered a strong CYP3A4 inhibitor (e.g., ketoconazole), the clearance of 3-(aminomethyl)-N,N-dimethylbenzamide could plummet, drastically increasing systemic exposure and potential toxicity.

References

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL:[Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

-

U.S. Food and Drug Administration (FDA) / ICH. (2024). M12 Drug Interaction Studies - Guidance for Industry. URL:[Link]

Sources

- 1. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. solvobiotech.com [solvobiotech.com]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. fda.gov [fda.gov]

potential therapeutic targets of benzamide compounds

The Benzamide Pharmacophore: A Technical Guide to Molecular Targeting and Assay Validation

As a privileged scaffold in medicinal chemistry, the benzamide moiety—characterized by a benzene ring covalently linked to a carboxamide group—offers exceptional conformational rigidity and precise hydrogen-bonding vectors. These steric and electronic properties make benzamide derivatives highly tunable, allowing them to anchor into diverse enzymatic pockets.

This whitepaper synthesizes the mechanistic rationale and self-validating experimental workflows for three primary therapeutic targets of benzamide compounds: Class I Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerase 1 (PARP-1), and the bacterial cell division protein FtsZ.

Class I Histone Deacetylases (HDAC1, 2, 3)

Therapeutic Context: Oncology and Epigenetic Modulation

Mechanistic Rationale

Unlike hydroxamate-based pan-HDAC inhibitors (e.g., SAHA) that form a standard 5-membered chelate ring with the active-site zinc ion, N-(2-aminophenyl)benzamides (such as Entinostat and Mocetinostat) coordinate with the catalytic Zn2+ ion through both the carbonyl oxygen and the amino group, forming an unusual 7-membered chelate complex[1]. This specific geometry, coupled with a "slow-on/tight-binding" kinetic profile, restricts their activity primarily to Class I HDACs (HDAC1, 2, and 3), sparing Class IIb enzymes like HDAC6[2]. This selectivity is crucial for minimizing off-target cytotoxicity while effectively reversing the epigenetic silencing of tumor suppressor genes.

Fig 1: Mechanism of epigenetic modulation via benzamide-induced HDAC inhibition.

Self-Validating Protocol: Fluorometric HDAC Inhibition Assay

To quantify the slow-binding kinetics of benzamides, a continuous fluorometric assay is required.

-

Reagent Preparation: Prepare recombinant HDAC1 (enzyme), Boc-Lys(Ac)-AMC (fluorogenic substrate), and a trypsin-like developer protease in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Inhibitor Pre-incubation (Critical Causality Step): Incubate the benzamide compound with HDAC1 for 60 minutes prior to substrate addition. Causality: Benzamides exhibit slow-on kinetics; failing to pre-incubate will result in artificially high IC50 values (false negatives).

-

Reaction Initiation: Add the Boc-Lys(Ac)-AMC substrate and developer simultaneously.

-

Kinetic Readout: Measure fluorescence continuously at Ex/Em = 360/460 nm for 45 minutes.

-

System Validation:

-

Positive Control: Entinostat (validates Class I sensitivity).

-

Negative Control: No-enzyme well (establishes baseline substrate auto-hydrolysis).

-

Developer Control: Test the benzamide against the developer protease alone to ensure the compound is not a false-positive protease inhibitor.

-

Poly(ADP-ribose) Polymerase 1 (PARP-1)

Therapeutic Context: Synthetic Lethality in Oncology and Neuroprotection

Mechanistic Rationale

PARP-1 is a zinc-finger DNA-binding enzyme activated by DNA single-strand breaks. Benzamide derivatives (e.g., 3-aminobenzamide) act as competitive inhibitors by structurally mimicking the nicotinamide moiety of oxidized nicotinamide adenine dinucleotide (NAD+)[3]. The carboxamide group of the benzamide pharmacophore is perfectly oriented to form critical hydrogen bonds within the NAD+-binding pocket[3]. By blocking PARP-1, these compounds prevent the poly(ADP-ribosyl)ation of nuclear proteins, halting DNA repair and driving apoptosis in BRCA-deficient cancer cells, or preventing NAD+ depletion and excitotoxicity in neurodegenerative models[4].

Self-Validating Protocol: Chemiluminescent PARP-1 Activity Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto immobilized histone proteins.

-

Plate Preparation: Coat 96-well plates with histone proteins (target for PARP-1 ribosylation) overnight at 4°C. Wash with PBS-T.

-

Compound Addition: Add the benzamide derivative in a concentration gradient.

-

Reaction Trigger (Causality Step): Add a master mix containing recombinant PARP-1, activated DNA (sheared salmon sperm DNA), and a mixture of NAD+ / biotinylated-NAD+. Causality: Activated DNA is strictly required to induce the allosteric shift in PARP-1 that opens the catalytic domain; without it, the enzyme remains dormant.

-

Detection: After 30 minutes, wash extensively and add Streptavidin-HRP, followed by a chemiluminescent substrate (luminol/peroxide).

-

System Validation: Include a "No DNA" control well. If signal is detected here, it indicates artifactual assay background rather than true DNA-dependent PARP-1 activity.

Bacterial Cell Division Protein (FtsZ)

Therapeutic Context: Multidrug-Resistant Gram-Positive Infections (MRSA, VRE)

Mechanistic Rationale

FtsZ is a tubulin homologue that polymerizes to form the "Z-ring" at the mid-cell, orchestrating bacterial cytokinesis. Benzamide inhibitors, such as PC190723 and the advanced alkyne-derivative TXH9179, bind to an allosteric interdomain cleft in Staphylococcus aureus FtsZ (SaFtsZ)[5][6]. Counterintuitively, these compounds do not prevent polymerization; instead, they hyper-stabilize the FtsZ polymers[7]. This stabilization halts the dynamic "treadmilling" of the Z-ring, trapping the bacteria in a filamentous, non-dividing state that ultimately leads to cell lysis[6].

Fig 2: Logical workflow for the FtsZ light scattering polymerization assay.

Self-Validating Protocol: FtsZ Light Scattering Assay

Because FtsZ polymers scatter light, polymerization kinetics can be tracked via turbidimetry.

-

Baseline Establishment: Dilute purified SaFtsZ (12 μM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2). Record baseline light scattering at 350 nm in a thermocontrolled cuvette (30°C).

-

Ligand Binding: Add the benzamide compound (e.g., TXH9179) and incubate for 3 minutes.

-

Polymerization Trigger (Causality Step): Inject 1 mM GTP to initiate assembly. Causality: FtsZ requires GTP binding for monomer-monomer interface closure. Benzamides alone cannot force polymerization without the nucleotide.

-

Kinetic Monitoring: Record scattering at 350 nm for 20 minutes. A successful benzamide inhibitor will show a rapid spike in scattering (hyper-polymerization) that fails to depolymerize over time, unlike the transient spike seen in the DMSO control.

-

System Validation: Run a parallel assay using GDP instead of GTP. If the compound causes light scattering in the presence of GDP, the compound is simply precipitating out of solution (false positive), not driving true biological FtsZ polymerization.

Quantitative Data Synthesis

The following table summarizes the distinct pharmacological profiles of benzamide derivatives across the discussed therapeutic targets.

| Therapeutic Target | Key Benzamide Compound | Primary Binding Domain / Mechanism | Kinetic/Phenotypic Result | Clinical / Preclinical Indication |

| HDAC1, 2, 3 | Entinostat (MS-275) | Active Site (7-membered Zn2+ chelate) | Slow-on/tight-binding competitive inhibition | Solid tumors, Lymphomas |

| PARP-1 | 3-Aminobenzamide | NAD+ Binding Pocket | Competitive inhibition of poly(ADP-ribosyl)ation | BRCA-mutant cancers, Neuroprotection |

| FtsZ (Bacterial) | TXH9179 | Allosteric Cleft (H7 helix / T7 loop) | Hyper-stabilization of FtsZ polymers | MRSA, VRE, S. pneumoniae |

References

- Benzamide (Benzenecarboxamide) | PARP Inhibitor - MedchemExpress.com. MedChemExpress. Link

- Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes.

- Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus.

- Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Research With Rutgers. Link

- N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.

- Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal P

- Structural requirements for potent PARP inhibition. The benzamide pharmacophore.

Sources

Application Note: Protocol for Using 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride in Cell Culture

Executive Summary

3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 863548-47-4) is a highly versatile, primary amine-bearing chemical building block widely utilized in Fragment-Based Drug Discovery (FBDD)[1]. It serves as a core pharmacophore for synthesizing and optimizing inhibitors targeting Poly(ADP-ribose) polymerase (PARP)[2] and Pyruvate Dehydrogenase Kinase (PDHK)[3]. Because it is a low-molecular-weight fragment rather than a fully optimized drug, deploying it in cell culture requires specialized protocols. This guide provides a rigorous, self-validating methodology for utilizing this compound in vitro, focusing on target engagement via the Cellular Thermal Shift Assay (CETSA)[4] and high-concentration phenotypic screening.

Mechanistic Rationale & Target Biology

Understanding the structural causality of 3-(aminomethyl)-N,N-dimethylbenzamide is essential for interpreting cellular assay data and designing proper controls.

-

PDHK Inhibition: The carbonyl oxygen of the N,N -dimethylbenzamide moiety forms strong, direct hydrogen bonds with key arginine residues (e.g., Arg250 in PDHK2, Arg261 in PDHK4)[3]. Additionally, the phenyl ring participates in cation- π interactions that anchor the fragment within the kinase active site, preventing the phosphorylation of the pyruvate dehydrogenase complex[3].

-

PARP Inhibition: Benzamide derivatives are classic nicotinamide mimics. They competitively bind to the catalytic domain of PARP1/2, blocking the binding of NAD+ and subsequently stalling DNA single-strand break repair, which can lead to synthetic lethality in susceptible cell lines[2].

Dual mechanistic pathways of dimethylbenzamide fragments targeting PARP and PDHK in cell culture.

Compound Preparation & Handling

The Causality of the Hydrochloride Salt: Fragments exhibit low ligand efficiency and require high screening concentrations (100 µM – 1 mM) to drive target occupancy. The free base of this compound has limited aqueous solubility. Utilizing the hydrochloride salt significantly enhances hydrophilicity, allowing for the preparation of highly concentrated stock solutions. This prevents solvent toxicity, ensuring the final DMSO concentration in cell culture remains below the cytotoxic threshold.

-

Reconstitution: Dissolve 21.47 mg of 3-(aminomethyl)-N,N-dimethylbenzamide HCl (MW ≈ 214.7 g/mol ) in 1 mL of sterile ddH2O or cell-culture grade DMSO to yield a 100 mM stock.

-

Storage: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Protect from light.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Because fragments bind with low affinity, traditional biochemical pull-downs often fail due to rapid off-rates during washing steps. CETSA allows label-free quantification of target engagement in the native cellular environment by measuring ligand-induced thermal stabilization[4].

-

Cell Seeding: Seed HeLa or HEK293T cells in 10 cm tissue culture dishes. Culture in DMEM + 10% FBS until 80% confluent.

-

Compound Treatment: Treat cells with 500 µM of the compound or a vehicle control (matched to 0.5% solvent) for 2 hours at 37°C.

-

Causality: A 2-hour incubation is sufficient for intracellular equilibration of low-molecular-weight fragments without triggering downstream apoptotic degradation of the target protein, which would skew the baseline protein levels.

-

-

Harvesting: Wash cells gently with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into individual PCR tubes.

-

Thermal Gradient: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature[4].

-

Lysis (Critical Step): Subject the tubes to three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 25°C water bath).

-

Causality: Harsh detergents (e.g., RIPA, SDS) disrupt weak fragment-protein interactions. Mechanical lysis via freeze-thaw preserves the native, transient complex.

-

-

Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins. Resolve the soluble supernatant via SDS-PAGE and perform a Western Blot probing for PARP1 or PDHK4.

Protocol B: High-Concentration Fragment Phenotypic Screening

-

Seeding: Seed target cells (e.g., H1299 or DU145) at 3,000 cells/well in a 96-well opaque-walled plate. Allow 24 hours for attachment.

-

Treatment: Apply a dose-response gradient of the compound (10 µM to 1 mM). Normalize all wells so that the final solvent concentration is identical across the plate (maximum 0.5% v/v).

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2 .

-

Viability Readout: Add CellTiter-Glo reagent to quantify ATP levels. Luminescence is directly proportional to the number of metabolically active cells, providing a self-validating readout of fragment toxicity.

Experimental workflow for fragment-based screening of dimethylbenzamide derivatives in vitro.

Quantitative Data Interpretation

When evaluating 3-(aminomethyl)-N,N-dimethylbenzamide against fully optimized clinical inhibitors, researchers must adjust their quantitative expectations. The table below outlines the expected assay metrics:

| Metric | 3-(aminomethyl)-N,N-dimethylbenzamide (Fragment) | Optimized Benzamide Inhibitor (e.g., Olaparib) | Causality / Rationale |

| Working Concentration | 100 µM – 1 mM | 10 nM – 1 µM | Fragments lack extended binding motifs, requiring high doses to drive target occupancy. |

| Solvent Tolerance | Max 0.5% v/v DMSO | Max 0.1% v/v DMSO | High fragment doses necessitate careful solvent management; the HCl salt minimizes DMSO reliance. |

| CETSA Thermal Shift ( ΔTm ) | 1.5°C – 3.0°C | > 5.0°C | Weak, transient fragment binding yields a subtle but reproducible thermal stabilization. |

| Phenotypic Viability ( IC50 ) | > 500 µM | < 1 µM | Fragments rarely exhibit potent single-agent cytotoxicity without further chemical elaboration. |

References

1.[1] Title: 3-(aminomethyl)-N,N-dimethylbenzamide — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

2.[2] Title: Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) Source: Google Patents (US8420650B2) URL:

3.[3] Title: Identification of Novel Resorcinol Amide Derivatives as Potent and Specific Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[4] Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. US8420650B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzamide Derivatives in Anticancer Research

Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets. In anticancer research, this structural framework has been ingeniously exploited to develop potent and selective inhibitors of key enzymes and proteins that drive cancer progression. Benzamide derivatives have successfully yielded clinically approved drugs and a robust pipeline of investigational agents by targeting diverse and critical cellular processes.

This guide provides an in-depth overview of the major classes of benzamide derivatives in oncology, their mechanisms of action, and detailed protocols for their preclinical evaluation. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in their own research endeavors.

Section 1: Benzamide Derivatives as Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Expertise & Experience: The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial players in the cellular response to DNA damage.[1] They act as DNA "nick sensors," binding to single-strand breaks (SSBs) and synthesizing poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1] This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.

Many benzamide-based PARP inhibitors function as structural mimics of the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[2][3] By competitively binding to the NAD+ binding pocket, these inhibitors block the catalytic activity of PARP.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition of SSB repair is catastrophic. Unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in these cells, leading to cell death through a concept known as "synthetic lethality."[4]

Signaling Pathway Visualization

Caption: Mechanism of PARP inhibition by benzamide derivatives.

Data Presentation: Clinically Relevant Benzamide PARP Inhibitors

| Compound Name | Primary Target(s) | Select Cancer Indications | Reference |

| Olaparib | PARP1, PARP2 | Ovarian, Breast, Pancreatic, Prostate Cancer (with BRCA1/2 mutations) | [2] |

| Rucaparib | PARP1, PARP2 | Ovarian, Prostate Cancer (with BRCA1/2 mutations) | [2] |

| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer | [2] |

Experimental Protocol: PARP Activity Assay (Chemiluminescent)

This protocol is adapted from ELISA-based methods designed to measure the incorporation of biotinylated NAD+ onto histone proteins coated on a plate.[5]

Trustworthiness: This assay includes a negative control (no PARP enzyme) to determine background signal and an inhibitor control (using a known PARP inhibitor like Olaparib or Benzamide itself) to validate the assay's ability to detect inhibition.

Methodology:

-

Plate Preparation:

-

Rehydrate histone-coated 96-well strips by adding 50 µL of 1X PARP Buffer to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells 3 times with 1X PBS + 0.1% Triton X-100.

-

-

Reaction Setup:

-

Prepare your benzamide derivatives at various concentrations in 1X PARP Buffer. Include a vehicle control (e.g., DMSO).

-

In designated wells, add 25 µL of your test compounds or controls.

-

Add 25 µL of a PARP Substrate Cocktail containing 1X PARP Buffer, activated DNA, and biotinylated-NAD+.

-

Initiate the reaction by adding 25 µL of purified PARP-1 enzyme solution to all wells except the "No Enzyme" negative control.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes to allow for the PARP reaction to occur.

-

-

Detection:

-

Wash the wells 4 times with 1X PBS + 0.1% Triton X-100 to remove unreacted components.

-

Add 100 µL of diluted Streptavidin-HRP conjugate to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells 4 times as before.

-

Add 100 µL of a chemiluminescent HRP substrate (e.g., TACS-Sapphire™) to each well.[6]

-

Incubate for 15-30 minutes in the dark.

-

-

Data Analysis:

-

Read the luminescence on a microplate reader.

-

Subtract the background signal (No Enzyme control) from all other readings.

-

Calculate the percentage of PARP inhibition for each concentration of the benzamide derivative relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

-

Section 2: Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Expertise & Experience: The Rationale for HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[7] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, HDACs are overexpressed and contribute to the silencing of tumor suppressor genes.[8]

Benzamide-containing HDAC inhibitors, such as Entinostat (MS-275), are known to be selective for Class I HDACs (HDAC1, 2, 3).[8][9] Their mechanism involves a zinc-binding group (the ortho-amino anilide of the benzamide) that chelates the Zn²⁺ ion essential for catalysis within the HDAC active site pocket.[9][10][11] This inhibition restores histone acetylation (hyperacetylation), leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[11]

Signaling Pathway Visualization

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Data Presentation: Representative Benzamide HDAC Inhibitors

| Compound Name | HDAC Isoform Selectivity | Select Cancer Indications | Reference |

| Entinostat (MS-275) | Class I (HDAC1, 2, 3) | Breast Cancer, Lung Cancer, Hematological Malignancies | [8][12] |

| Mocetinostat (MGCD0103) | Class I (HDAC1, 2, 3) & IV (HDAC11) | Lymphoma, Leukemia, Solid Tumors | [9] |

| Tucidinostat (Chidamide) | Class I (HDAC1, 2, 3, 10) | Peripheral T-cell Lymphoma | [11] |

Experimental Protocol: Cell-Based HDAC Activity Assay (Fluorogenic)

This protocol measures HDAC activity directly from whole cells using a cell-permeable fluorogenic substrate.[13][14]

Trustworthiness: This protocol uses Trichostatin A (TSA), a potent pan-HDAC inhibitor, as a positive control for inhibition, confirming that the measured activity is specific to HDAC enzymes. A "no cells" blank control is used for background subtraction.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well black, clear-bottom plate at a density that will not exceed 80% confluency by the end of the experiment.[13]

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of your benzamide derivative for a desired time (e.g., 4-24 hours). Include vehicle and a positive control (e.g., 1 µM TSA) wells.

-

-

Assay Reaction:

-

Prepare a reaction mix containing cell culture medium and a cell-permeable fluorogenic HDAC substrate.

-

Carefully remove the treatment medium from the wells.

-

Add 100 µL of the reaction mix to each well.

-

Incubate the plate at 37°C in a CO₂ incubator for 1-3 hours. The optimal time depends on the cell type and should be determined empirically.[14]

-

-

Development and Signal Reading:

-

Prepare a Lysis/Developer mixture containing HDAC assay buffer and the developer enzyme.

-

Add 50 µL of the Lysis/Developer mixture to each well.

-

Shake the plate for 1 minute and then incubate for 15 minutes at 37°C.[13]

-

Read the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no cells" blank from all readings.

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

-

Section 3: General Protocols for Anticancer Evaluation

The following protocols are fundamental for the initial screening and mechanistic evaluation of any novel benzamide derivative with suspected anticancer activity.

Workflow Visualization: Preclinical Evaluation of Benzamide Derivatives

Caption: General workflow for preclinical anticancer drug evaluation.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16]

Trustworthiness: The protocol's reliability is ensured by including a vehicle control (to represent 100% viability), a blank control (medium only, for background subtraction), and a positive control (a known cytotoxic drug like Doxorubicin) to confirm the assay is performing correctly.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzamide derivative in culture medium.

-

Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations to the respective wells.[17]

-

Incubate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance (optical density, OD) at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: (OD_treated / OD_vehicle) * 100.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.[17]

-

Experimental Protocol: Western Blot Analysis for Target Modulation

Western blotting is an essential technique to qualitatively or semi-quantitatively detect the levels of specific proteins in cell lysates.[18][19] It is used to confirm the mechanism of action of a benzamide derivative, for example, by detecting increased histone acetylation (for HDAC inhibitors) or cleavage of PARP (a marker for apoptosis).[20]

Trustworthiness: A loading control (e.g., β-actin, GAPDH) is mandatory to ensure equal protein loading across all lanes, which validates the comparison of protein levels between different treatment conditions.

Methodology:

-

Sample Preparation (Protein Extraction):

-

Culture and treat cells with the benzamide derivative as desired.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[20]

-

Collect the supernatant, which contains the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer and 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[21]

-

Incubate the membrane with a specific primary antibody (e.g., anti-acetyl-Histone H3, anti-cleaved PARP, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C.[21]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Imaging:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

References

- BenchChem Technical Support Team. (2026). Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. Benchchem.

- ResearchGate. (n.d.). Molecular structures of the known PARP-1 inhibitors benzamide, 5OH-DIQ, DPQ, and PND.

- ResearchGate. (n.d.). Chemical structures of hydroxamic acid and -aminobenz- amide (benzamide) HDAC inhibitors.

- Jafari, B., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- PubMed. (n.d.).

- ResearchGate. (n.d.). Structures of the benzamide HDACIs.

- ACS Publications. (2026). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry.

- Patil, P., et al. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- ScienceDirect. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

- Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia.

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9W96G6NdfrU6jMMPlvHD255PI5nF8lN5a9SeUcWHNYsEI2m0fLOi9STAnFKU4LgrU909DQ1KQ0pfu4d761sUp0K3m33mSioWisPgYjaK7xbJBB8Kh7Eg8CrAw451FUSWvJLq0rXU0rRtoZT4n461Z88JLi1Np7q32Ypas0xvN5q9-7007TZeUCD1mv34M090YZopZH-JCesr502tZQ8_D5EoSWGK2I053Rbo5ipJiiVkH-pACTIPW7C9Ere-kH8jbk0ointrDtXv_b-Hzw=]([Link]...

Sources

- 1. PARP assay [assay-protocol.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. ro.uow.edu.au [ro.uow.edu.au]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. medium.com [medium.com]

- 19. blog.championsoncology.com [blog.championsoncology.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Note: Preparation, Handling, and Storage of 3-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride Stock Solutions

Introduction & Chemical Profiling

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, fragment-based drug discovery (FBDD), and complex peptide synthesis. Structurally, it features a primary amine (the aminomethyl group) and a tertiary amide (the N,N-dimethylbenzamide group).

The Causality of the Salt Form: In its free-base state, the primary amine is highly nucleophilic and susceptible to oxidative degradation. It can also absorb atmospheric carbon dioxide to form carbamates. By synthesizing this compound as a hydrochloride (HCl) salt, the amine is protonated ( R−NH3+Cl− ). This protonation neutralizes its nucleophilicity, drastically enhancing its solid-state thermodynamic stability, and significantly increases its solvation energy in polar solvents like water and Dimethyl Sulfoxide (DMSO) .

Physicochemical Properties & Quantitative Data

Understanding the exact physicochemical metrics of the compound is critical for accurate molarity calculations and solvent selection.

Table 1: Chemical Identity and Properties

| Parameter | Value / Description |

| Chemical Name | 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride |

| CAS Number | 863548-47-4 |

| Molecular Formula | C10H14N2O⋅HCl |

| Molecular Weight | 214.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Primary Solvents | DMSO, Water, Methanol, DMF |

Table 2: Molarity Dilution Guide (per 1.0 mL of Solvent)

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

| Target Concentration | Volume of Solvent | Required Mass (MW = 214.69) |

| 1 mM | 1.0 mL | 0.215 mg |

| 5 mM | 1.0 mL | 1.073 mg |

| 10 mM | 1.0 mL | 2.147 mg |

| 20 mM | 1.0 mL | 4.294 mg |

| 50 mM | 1.0 mL | 10.735 mg |

🔬 Application Scientist Insight (Self-Validating Workflow): Weighing sub-milligram quantities (e.g., 0.215 mg) introduces high margins of error unless using a calibrated microbalance. Best Practice: Weigh a larger, manageable amount of the solid (e.g., ~5.0 mg), record the exact mass, and calculate the required solvent volume dynamically: Volume (mL) = Actual Mass (mg) / (Target Concentration (mM) × 0.21469)

Causality in Solvent Selection

The choice of solvent dictates the stability and availability of the compound in downstream biological or synthetic assays .

-

Anhydrous DMSO (Dimethyl Sulfoxide): The gold standard for long-term cryopreservation. DMSO efficiently disrupts the crystal lattice of the HCl salt. However, DMSO is highly hygroscopic. Repeated exposure to ambient air introduces moisture, which can lead to slow hydrolytic degradation of the amide bond over time. Always use anhydrous, septum-sealed DMSO.

-

Water / Aqueous Buffers (e.g., PBS): Ideal for immediate in vitro biological assays. The HCl salt ensures rapid and complete dissolution. However, aqueous stock solutions should not be stored long-term due to the risk of microbial growth and pH-dependent hydrolysis of the amine/amide groups .

-

Methanol / Ethanol: Useful for specific synthetic coupling reactions (e.g., reductive amination), but highly volatile. Evaporation during storage will unknowingly increase the stock concentration, ruining quantitative assay reproducibility.

Step-by-Step Methodology: Preparation of a 10 mM Master Stock Solution

This protocol is designed to prevent moisture contamination and ensure absolute concentration accuracy.

Step 1: Thermal Equilibration Remove the original vial of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride from cold storage. Critical: Allow the vial to sit in a desiccator at room temperature (25°C) for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the compound's integrity and throwing off the mass calculation.

Step 2: Precision Weighing Using an analytical balance, weigh approximately 2.15 mg of the compound into a sterile, static-free microcentrifuge tube. Record the exact mass to three decimal places.

Step 3: Solvent Addition Calculate the exact volume of anhydrous DMSO required based on the recorded mass. Using a calibrated micropipette, add the DMSO directly to the solid.